

# empagliflozin versus dapagliflozin cardiovascular outcomes

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## Compound Focus: Empagliflozin

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## Comparative Cardiovascular Outcomes at a Glance

The table below summarizes key findings from recent meta-analyses and cohort studies comparing **Empagliflozin** and Dapagliflozin.

Outcome Measure	Comparative Effect (Empagliflozin vs. Dapagliflozin)	Significance (p-value)	Source / Study Details
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| **Major Adverse Cardiovascular Events (MACE)** | Risk Ratio (RR): 1.04 (95% CI: 0.96-1.13) [1] RR: 1.11 (95% CI: 0.94-1.30) [2] | Not Significant [1] [2] | Meta-analysis of 8 retrospective studies (N=280,617) [1] | | **All-Cause Mortality** | RR: 1.05 (95% CI: 0.96-1.15) [1] RR: 1.10 (95% CI: 0.84-1.44) [2] | Not Significant [1] [2] | Meta-analysis of 8 retrospective studies [1] | | **Cardiovascular Mortality** | RR: 0.89 (95% CI: 0.65-1.23) [2] | Not Significant [2] | Meta-analysis (N=428,940) [2] | | **Myocardial Infarction** | RR: 1.04 (95% CI: 0.94-1.16) [1] RR: 0.99 (95% CI: 0.82-1.20) [2] | Not Significant [1] [2] | Meta-analysis of 8 retrospective studies [1] | | **Stroke** | RR: 1.00 (95% CI: 0.91-1.09) [1] Ischemic Stroke RR: 1.12 (95% CI: 0.96-1.30) [2] | Not Significant [1] [2] | Meta-analysis of 8 retrospective studies [1] | | **Heart Failure Hospitalizations** | **RR: 0.91 (95% CI: 0.86-0.94)** [3] RR: 0.91 (95% CI: 0.84-0.99) [2] | **Significant** (p < 0.05) [2] [3] | Heart failure cohort from TriNetX DB (N=22,154 after matching) [3] | | **All-Cause Mortality**

or Hospitalization (Composite) | Hazard Ratio (HR): 0.90 (95% CI: 0.86-0.94) [3] | Significant [3] | Heart failure cohort from TriNetX DB [3] |

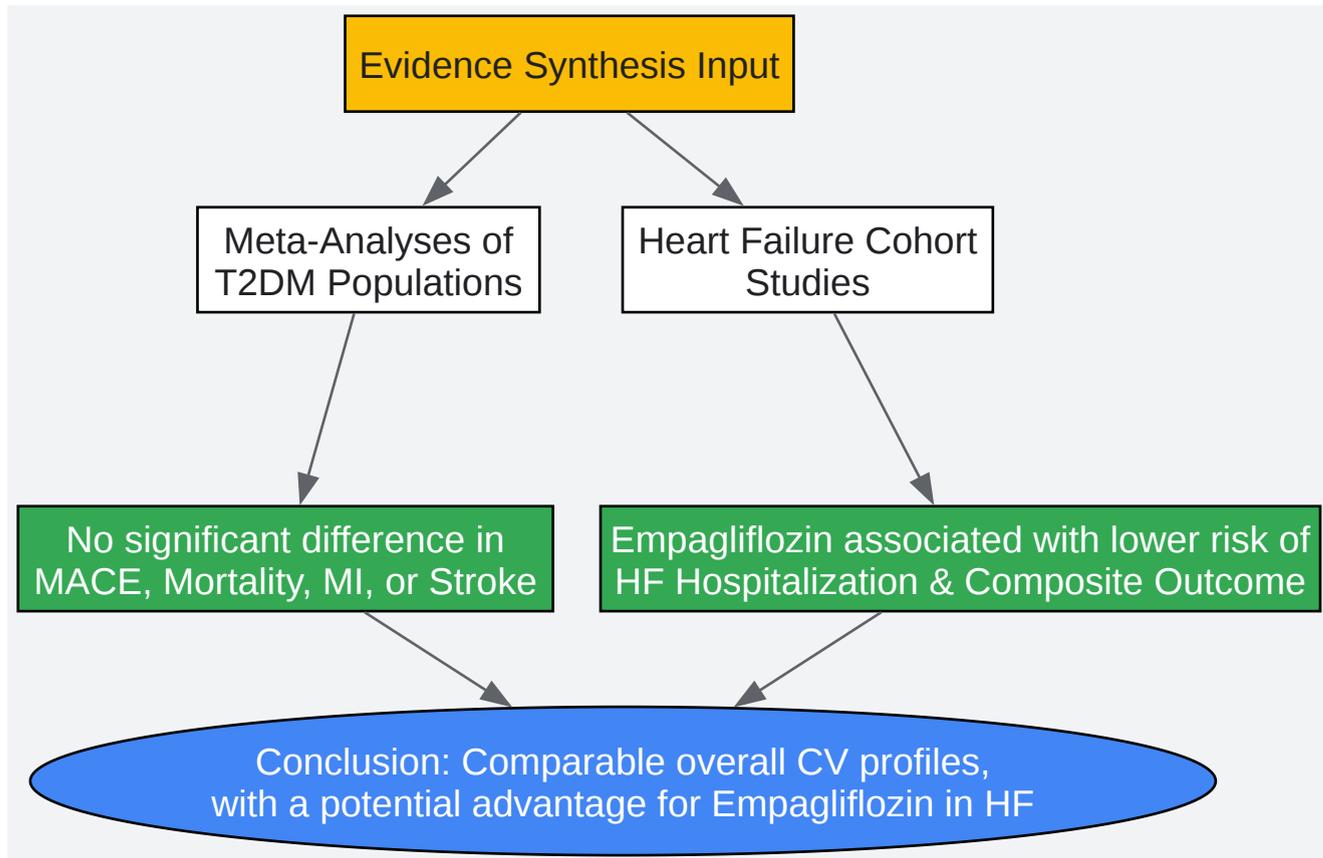
## Key Experimental Data and Methodologies

The findings in the table are supported by several robust studies. Here are the methodologies for the key ones cited.

- **EMPA-REG OUTCOME, EMPEROR-Reduced, and EMPEROR-Preserved Trials:** A 2025 systematic review synthesized data from 13 Randomized Controlled Trials (RCTs) including 21,669 participants. These trials evaluated **Empagliflozin** in populations with type 2 diabetes, chronic heart failure with reduced and preserved ejection fraction, and post-myocardial infarction. The review followed PRISMA guidelines, with a comprehensive literature search across multiple databases (PubMed, Scopus, Embase, Cochrane) from inception to May 2025. It reported that **Empagliflozin** was consistently associated with significant reductions in cardiovascular mortality (14-38%) and heart failure hospitalizations (23-35%) [4].
- **2025 Meta-Analysis of Head-to-Head Comparisons:** This analysis directly compared Dapagliflozin and **Empagliflozin** by including 8 retrospective studies with a combined population of 280,617 patients with type 2 diabetes. The study conducted a comprehensive literature search across PubMed, Embase, Web of Science, and the Cochrane Library up to April 15, 2025. It used the Newcastle-Ottawa Scale to assess the quality of the included observational studies. The primary outcome was MACE, with secondary outcomes including all-cause mortality, myocardial infarction, and stroke. Data analysis was performed using RevMan with random-effects models, and subgroup analyses were conducted for gender, heart failure status, and other comorbidities [1].
- **2025 ACC Analysis of Heart Failure Outcomes:** This study utilized the TriNetX Research Collaborative Network database (81 healthcare organizations) to identify patients with heart failure who were new users of either drug. The study employed an intent-to-treat design and **propensity score matching** to create balanced cohorts of 11,077 patients for each drug, matching for demographics, comorbidities, lab values (like eGFR and HbA1c), and medication use. The primary outcome was a composite of all-cause mortality or hospitalization over one year. Statistical analyses were performed using the TriNetX platform's analytics functions [3].

## Synthesis of Comparative Evidence

The following diagram illustrates the process of synthesizing evidence from multiple studies to reach a comparative conclusion, particularly highlighting the findings in heart failure populations.



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Synthesis of Comparative Evidence on SGLT2 Inhibitors

## Interpretation and Research Implications

Based on the synthesized data, here are the key takeaways and implications for future research.

- **Overall Comparable Profiles:** For broad populations with type 2 diabetes, **Empagliflozin** and Dapagliflozin demonstrate no statistically significant difference in their ability to reduce the risk of major atherosclerotic events like MACE, all-cause mortality, myocardial infarction, or stroke [1] [2]. This supports their largely interchangeable use for general cardiovascular risk reduction in diabetes.

- **Potential Nuance in Heart Failure:** The most consistent finding across different study types is a trend toward superior outcomes with **Empagliflozin specifically in patients with heart failure**. One large cohort study reported a statistically significant 10% relative risk reduction for the composite of all-cause mortality or hospitalization and for heart failure hospitalization alone with **Empagliflozin** compared to Dapagliflozin [3]. A meta-analysis also found Dapagliflozin to be associated with a significantly lower risk of hospitalization for heart failure [2]. This suggests that the choice between agents may be particularly important in this patient subgroup.
- **Mechanistic Considerations & Future Research:** The observed clinical differences in heart failure outcomes may be linked to proposed differences in the drugs' effects on cardiac remodeling, a theory supported by studies noting improved left ventricular ejection fraction and functional status with **Empagliflozin** [3]. However, the underlying molecular mechanisms for any differential effects remain unclear and warrant further investigation [5]. To definitively confirm these findings, a **prospective, randomized controlled trial directly comparing the two drugs** in a heart failure population is necessary [1] [3].

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**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

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